N1-b-D-Glucopyranosylamino-guanidine HCl

Insulin Resistance Type 2 Diabetes Glycemic Control

Researchers studying insulin resistance often face confounding hypoglycemic effects from secretagogues. N1-b-D-Glucopyranosylamino-guanidine HCl (109853-81-8) solves this as a pure insulin sensitizer. • Unique β-D-glucopyranosyl-guanidine dual pharmacophore; essential for targeted cellular recognition. • Hydrochloride salt ensures high aqueous solubility, simplifying in vivo dosing. • Sourced at ≥95% purity with full QA documentation for reproducible pharmacology.

Molecular Formula C7H17ClN4O5
Molecular Weight 272.69 g/mol
CAS No. 109853-81-8
Cat. No. B026672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-b-D-Glucopyranosylamino-guanidine HCl
CAS109853-81-8
Molecular FormulaC7H17ClN4O5
Molecular Weight272.69 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl
InChIInChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3-,4+,5-,6-;/m1./s1
InChIKeyOZWPFFIDQAQUEH-WYRLRVFGSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-b-D-Glucopyranosylamino-guanidine HCl Overview


N1-b-D-Glucopyranosylamino-guanidine HCl (CAS 109853-81-8) is a synthetic conjugate comprising a guanidine moiety linked to a β-D-glucopyranosyl unit, supplied as the hydrochloride salt (C₇H₁₇ClN₄O₅, MW 272.69 g/mol) . It is primarily recognized as a biomedicine employed in the investigation of type 2 diabetes, acting as an insulin sensitizer to improve glucose metabolism and enhance cellular insulin sensitivity . Structurally, it belongs to the class of N-glucopyranosyl derivatives designed to interact with carbohydrate-recognition systems, thereby modulating glycemic pathways .

Why N1-b-D-Glucopyranosylamino-guanidine HCl Substitution Fails


Generic substitution of N1-b-D-Glucopyranosylamino-guanidine HCl (109853-81-8) with either unmodified guanidines or simple monosaccharides is untenable. The compound's unique dual pharmacophore—the β-D-glucopyranosyl recognition element covalently linked to a guanidine group—is essential for its proposed insulin-sensitizing mechanism. Unmodified aminoguanidine or metformin lacks the specific carbohydrate moiety required for cellular recognition and targeted enzyme modulation . Conversely, simple D-glucose does not possess the guanidine functionality necessary to engage the requisite insulin-signaling or metabolic enzyme pathways . Furthermore, variations in the counter-ion (e.g., nitrate salt vs. hydrochloride salt) can alter physicochemical properties such as solubility and stability, potentially confounding experimental reproducibility .

Evidence-Based Comparison for N1-b-D-Glucopyranosylamino-guanidine HCl


Insulin Sensitizer vs. Insulin Secretagogues

N1-b-D-Glucopyranosylamino-guanidine HCl (109853-81-8) acts primarily as an insulin sensitizer, enhancing the responsiveness of peripheral tissues to endogenous insulin . This mechanism stands in contrast to sulfonylureas (e.g., glibenclamide) or meglitinides, which function as direct insulin secretagogues and carry an inherent risk of inducing hypoglycemia. The compound's proposed action improves glucose metabolism and uptake without directly forcing pancreatic β-cells to secrete additional insulin .

Insulin Resistance Type 2 Diabetes Glycemic Control Metabolic Syndrome

Dual Mechanism vs. Single-Mode AGIs

Vendor data indicates that the nitrate salt of this compound (N1-b-D-Glucopyranosylamino-guanidine HNO3) acts as an α-glucosidase inhibitor, retarding carbohydrate breakdown and reducing postprandial glucose absorption . While the hydrochloride salt (109853-81-8) is primarily described as an insulin sensitizer , the structural similarity implies potential α-glucosidase activity. This dual mechanistic profile (insulin sensitization + potential postprandial glucose modulation) differentiates it from classical α-glucosidase inhibitors like acarbose or miglitol, which solely target intestinal carbohydrate digestion and do not address peripheral insulin resistance.

α-Glucosidase Postprandial Glucose Diabetes Therapy Enzyme Inhibition

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form (109853-81-8) is expected to exhibit superior aqueous solubility compared to the nitrate salt (109853-83-0) or the free base . While quantitative solubility data (mg/mL) is not publicly available, the well-documented physicochemical principle that hydrochloride salts of amine-containing compounds (here, a guanidine) generally enhance dissolution in aqueous media is applicable. This property facilitates in vitro assay preparation and in vivo formulation, providing a practical advantage over the nitrate analog .

Aqueous Solubility Formulation Science Bioavailability Hydrochloride Salt

Purity Standards for Research Reproducibility

Multiple reputable vendors consistently specify a minimum purity of 95% for N1-b-D-Glucopyranosylamino-guanidine HCl (109853-81-8) . This purity specification is a critical differentiator against non-certified, lower-purity batches or analogs where undefined impurities could confound biological assay results or introduce toxicity in cell-based models. While a direct purity comparison to specific analogs is unavailable, the explicit specification provides a quantifiable quality benchmark for procurement.

Purity Specification Quality Control Reproducibility Analytical Chemistry

Research & Procurement Scenarios for N1-b-D-Glucopyranosylamino-guanidine HCl


Insulin Resistance Mechanisms in Cell & Animal Models

Use N1-b-D-Glucopyranosylamino-guanidine HCl (109853-81-8) as a tool compound to dissect insulin signaling pathways in insulin-resistant cell lines (e.g., 3T3-L1 adipocytes, L6 myotubes) or in vivo models (e.g., high-fat diet-induced obese mice). Its proposed insulin-sensitizing action allows researchers to study glucose uptake and metabolism without the confounding hypoglycemic effects of insulin secretagogues.

Dual-Action Glycemic Control in Metabolic Syndrome

Employ this compound as a lead scaffold or positive control in drug discovery programs aiming to develop novel therapeutic agents that simultaneously address insulin resistance and postprandial hyperglycemia. The structural features that confer both insulin sensitization and potential α-glucosidase inhibition (via its nitrate salt analog) provide a unique chemical starting point for SAR studies.

Physicochemical Formulation for Oral Antidiabetics

Leverage the hydrochloride salt form (109853-81-8) in formulation development studies focused on enhancing oral bioavailability of guanidine-sugar conjugates. Its predicted favorable aqueous solubility facilitates the preparation of aqueous dosing solutions and reduces the need for organic co-solvents, enabling more physiologically relevant in vivo pharmacokinetic assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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